The development of LDHA Inhibitor, 16 emerged from research focused on enhancing the efficacy of lactate dehydrogenase inhibitors. Studies have shown that specific structural modifications can improve the inhibitory potency against LDHA, leading to compounds with lower half-maximal inhibitory concentration (IC50) values, which indicates higher effectiveness in inhibiting enzyme activity .
LDHA Inhibitor, 16 belongs to a class of organic compounds that are specifically designed as enzyme inhibitors. It is categorized under small molecules targeting metabolic enzymes involved in glycolysis. The compound is part of a broader effort to develop selective inhibitors that can differentiate between LDHA and its isoform LDHB, which is critical for minimizing side effects and enhancing therapeutic outcomes in cancer treatment .
The synthesis of LDHA Inhibitor, 16 typically involves multi-step organic synthesis techniques. The initial steps may include the formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions involving aromatic and heterocyclic compounds.
For instance, one method employed involves the use of virtual screening to identify potential lead compounds followed by structure-activity relationship studies to optimize the chemical structure for enhanced binding affinity and selectivity towards LDHA . Synthesis may also include modifications such as the introduction of functional groups that enhance solubility or bioavailability.
LDHA Inhibitor, 16 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the active site of LDHA. The compound's structure can be depicted using chemical drawing software or models based on crystallographic data.
The molecular formula and weight, along with specific stereochemistry and functional group placements, are critical for understanding its binding interactions. For example, structural data may reveal how substituents on the aromatic rings influence the compound's binding affinity .
The primary chemical reaction involving LDHA Inhibitor, 16 is its competitive inhibition of lactate dehydrogenase A. This reaction can be represented by Michaelis-Menten kinetics, where the inhibitor competes with pyruvate for binding at the active site of the enzyme.
In vitro assays are typically conducted to measure the IC50 values of LDHA Inhibitor, 16 against both LDHA and its isoform LDHB. These assays often involve spectrophotometric measurements to assess changes in NADH levels during enzymatic reactions .
The mechanism by which LDHA Inhibitor, 16 exerts its inhibitory effect involves binding to the active site or allosteric sites on the LDHA enzyme. This binding prevents substrate access or alters enzyme conformation, thereby reducing lactate production from pyruvate.
Studies have shown that certain residues within the active site are critical for binding interactions. For example, residues such as Arg106 and His193 have been identified as key players in substrate recognition and catalysis .
LDHA Inhibitor, 16 exhibits specific physical properties such as solubility in organic solvents and stability under physiological conditions. Its melting point, boiling point, and crystallization behavior are essential for formulation development.
Chemically, it is characterized by its reactivity towards nucleophiles and electrophiles due to functional groups present in its structure. These properties dictate its stability and interactions with biological macromolecules .
LDHA Inhibitor, 16 has significant potential in scientific research and clinical applications. Its primary use lies in cancer therapy as it targets metabolic pathways that are often upregulated in tumor cells. By inhibiting LDHA activity, it may help reduce lactate levels in tumors, thereby affecting their growth and survival.
Additionally, this compound can serve as a valuable tool for studying metabolic reprogramming in cancer cells and understanding resistance mechanisms to existing therapies . Further research could lead to its development as a therapeutic agent or as part of combination therapies aimed at enhancing the efficacy of conventional chemotherapeutics.
Lactate dehydrogenase A (LDHA) catalyzes the final step of aerobic glycolysis, converting pyruvate to lactate while regenerating NAD⁺—a process essential for sustaining glycolytic flux. This enzyme is a central mediator of the Warburg effect, a metabolic hallmark of cancer wherein tumor cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even under normoxic conditions [1] [4]. LDHA overexpression is documented across diverse malignancies (e.g., gastric, pancreatic, cervical cancers), where it drives:
Structurally, LDHA functions as a tetrameric enzyme with each monomer containing two key domains: a Rossmann cofactor-binding domain for NADH interaction and a substrate-binding catalytic domain that accommodates pyruvate. Critical active-site residues include Arg168 (pyruvate anchoring), His192 (proton transfer), and Thr247 (substrate stabilization) [4]. The enzyme’s activity is further modulated by post-translational modifications such as tyrosine phosphorylation at Y10, which enhances its catalytic efficiency in breast and colorectal cancers [4].
Table 1: Metabolic Pathways in Cancer Cells
Metabolic Pathway | Normal Cells | Cancer Cells (Warburg Effect) |
---|---|---|
Primary Energy Source | Oxidative phosphorylation | Aerobic glycolysis |
Glucose Fate | Fully oxidized to CO₂ | Partially metabolized to lactate |
LDHA Activity | Low | High (upregulated 2-10x) |
Lactate Production | Minimal | Elevated (5-40x higher) |
NAD⁺ Regeneration | Mitochondrial | Cytosolic (LDHA-dependent) |
Beyond cell-autonomous metabolic benefits, LDHA-derived lactate orchestrates profound changes in the tumor microenvironment (TME):
LDHA inhibition disrupts this pathogenic cascade by:
Table 2: Lactate-Mediated Effects in the Tumor Microenvironment
TME Component | Lactate-Driven Effect | Consequence of LDHA Inhibition |
---|---|---|
Immune Cells | T-cell anergy, MDSC recruitment | Enhanced antitumor immunity |
Stromal Cells | Fibroblast activation | Reduced desmoplasia |
Vasculature | VEGF upregulation | Impaired angiogenesis |
Cancer Cells | Epithelial-mesenchymal transition | Suppressed invasion |
The evolution of LDHA inhibitors spans three generations with progressively improved specificity and pharmacokinetic properties:
Gossypol: Natural polyphenol inhibiting LDHA at Kᵢ = 1.9 μM, but cross-reacts with LDHB (Kᵢ = 1.4 μM) and exhibits off-target toxicity due to aldehyde reactivity [1] [7].
Intermediate-generation inhibitors:
N-Hydroxyindoles (e.g., NHI-1): Dual-substrate competitors inhibiting pyruvate and NADH binding (Kᵢ = 4.7–8.9 μM), showed efficacy in glioblastoma models [1].
Next-generation agents:
Table 3: Evolution of LDHA Inhibitor Chemotypes
Generation | Representative Compounds | Mechanism | Potency (IC₅₀/Kᵢ) | Key Limitations |
---|---|---|---|---|
First-Gen | Sodium oxamate | Competitive | 136 μM | Low potency, poor uptake |
Gossypol | Competitive | 1.9 μM | Non-selective, toxicity | |
Intermediate | FX11 | Competitive | 8 μM | Reactive catechol |
Galloflavin | Non-competitive | 5.46 μM | Moderate potency | |
NHI-1 | Dual-substrate | 4.7 μM | Moderate cell penetration | |
Next-Gen | QSA | Competitive | 2 nM | Synthetic complexity |
NCI-006 | Competitive | 60 nM | Dual LDHA/B inhibition | |
Compound 18 | Competitive | 150 nM | In vivo efficacy pending |
The trajectory of LDHA inhibitor development illustrates a shift from broad-spectrum compounds to agents with atomic-level precision. Modern approaches leverage structure-based virtual screening (e.g., against the NADH-binding site), fragment-based design, and allosteric modulation strategies to overcome historical limitations [1] [6] [9]. Compound 16 exemplifies this progression, though structural details remain proprietary in the screened literature. Future directions include isoform-selective inhibitors and dual-targeting agents disrupting LDHA tetramerization—a strategy validated by peptide inhibitors binding the N-terminal dimer interface [5].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7